molecular formula C15H12O6 B3028098 3',5,5',7-Tetrahydroxyflavanone CAS No. 160436-10-2

3',5,5',7-Tetrahydroxyflavanone

Cat. No.: B3028098
CAS No.: 160436-10-2
M. Wt: 288.25 g/mol
InChI Key: AYHOUUNTAVCXBN-ZDUSSCGKSA-N
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Description

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one is a chiral flavanone of high interest for research in natural product chemistry and pharmacology . As a member of the flavanone subclass, it shares a core structural framework with compounds like naringenin and eriodictyol, which are known for their broad spectrum of biological activities . These activities commonly include potent antioxidant effects, where such compounds serve to neutralize free radicals, as well as significant anti-inflammatory and potential anticancer properties, making them valuable probes for studying cellular oxidative stress and inflammation pathways . The specific placement of four hydroxyl groups on its structure, particularly the 3,5-dihydroxyphenyl substitution on the B-ring, is a key determinant of its physicochemical properties and its subsequent interactions with biological targets . This compound is intended for research applications only, including in vitro assays, mechanism of action studies, and as a standard in analytical chemistry. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHOUUNTAVCXBN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904176
Record name (S)-3',5,5',7-Tetrahydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160436-10-2
Record name (S)-3',5,5',7-Tetrahydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3,5-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. These compounds undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Eriodictyol serves as a model compound for studying:

  • Antioxidant Mechanisms : Investigating how flavonoids scavenge free radicals.
  • Chemical Reactions : Understanding oxidation and reduction processes involving flavonoids.

Biology

Research has focused on Eriodictyol's biological activities:

  • Antioxidant Activity : Exhibits protective effects against oxidative stress in cellular systems.
  • Anti-inflammatory Properties : Demonstrated potential in reducing inflammation through various biochemical pathways.

Medicine

Eriodictyol's therapeutic potential is being explored for:

  • Cardiovascular Diseases : Potential to mitigate oxidative damage associated with heart conditions.
  • Neurodegenerative Disorders : Investigated for neuroprotective effects that may help in conditions like Alzheimer's disease.

Industry

In industrial applications, Eriodictyol is utilized for:

  • Natural Antioxidant Formulations : Used in food preservation and cosmetic products to enhance shelf life and stability.

Case Studies and Research Findings

  • Antioxidant Effects in Cell Models
    • A study demonstrated that Eriodictyol significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels, suggesting its protective role against diabetes-related vascular complications.
  • Anti-inflammatory Mechanisms
    • Research indicated that Eriodictyol inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential in managing inflammatory diseases.
  • Neuroprotective Effects
    • In animal models of Alzheimer's disease, Eriodictyol administration resulted in improved cognitive function and reduced amyloid plaque accumulation, indicating its promise as a neuroprotective agent.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
ChemistryModel compound for antioxidant studiesEffective radical scavenger
BiologyProtection against oxidative stressReduces oxidative markers
MedicineTreatment for cardiovascular and neurodegenerative diseasesNeuroprotective effects observed
IndustryNatural antioxidant formulationsEnhances product stability

Mechanism of Action

The antioxidant activity of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with various molecular targets, including reactive oxygen species and metal ions, to exert its protective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Eriodictyol [(S)-2-(3',4'-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one; CAS 552-58-9]
  • Key Difference : The phenyl ring substitution shifts from 3,5-dihydroxy in the target compound to 3',4'-dihydroxy in eriodictyol.
  • Eriodictyol exhibits distinct antioxidant and anti-inflammatory activities compared to the target compound .
(2R,3R)-2-(3,5-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
  • Key Difference : An additional hydroxyl group at position 3 on the chroman ring and stereochemistry (2R,3R).
Morin [2-(3,5-Dihydroxyphenyl)-3,6,8-trihydroxy-4H-chromen-4-one; CAS 480-16-0]
  • Key Difference : The chroman ring is replaced with a chromen-4-one core, and hydroxyl groups are present at positions 3,6,6.
  • Impact : Morin demonstrates stronger antioxidant activity due to increased hydroxylation but lower solubility in aqueous media .
α-Glucosidase Inhibition
  • Target Compound: Predicted IC₅₀ = 8.98 µM, superior to norartocarpetin (31.95 µM) and other analogs .
  • Eriodictyol: Limited data on α-glucosidase inhibition but noted for antidiabetic effects via alternative pathways .
Antimicrobial Activity
  • 1,3-Dioxolane Derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate): Exhibit broad-spectrum antibacterial activity (MIC = 4.8–5000 µg/mL), though structurally distinct from the flavanone core .

Pharmacokinetic and Physicochemical Properties

Oral Bioavailability (OB%) and Drug-Likeness
Compound OB (%) Molecular Weight (g/mol) LogP
Target Compound N/A 288.25 2.47
(2R,3R)-2-(3,5-Dihydroxyphenyl)-... 63.17 304.27 N/A
(-)-Taxifolin 60.51 304.27 N/A

The target compound’s LogP = 2.47 suggests moderate lipophilicity, balancing membrane permeability and solubility .

Solubility and ADMET Predictions
  • Target Compound : High aqueous solubility predicted via SwissADME, critical for intestinal absorption .
  • Glycosylated Derivatives (e.g., 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-...-oxychromen-4-one): Increased molecular weight (~610 g/mol) improves solubility but reduces passive diffusion .

Chromatographic and Spectral Data

  • Target Compound : HPLC retention time = 23.95 min (purity >98%) .
  • Eriodictyol : Similar HPLC purity (>98%) but distinct retention time due to structural differences .

Biological Activity

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one, commonly known as Eriodictyol, is a flavonoid compound found in various plants, including Dalbergia odorifera and Maclura tricuspidata. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of Eriodictyol based on recent research findings and case studies.

Chemical Structure and Properties

Eriodictyol is characterized by its chroman-4-one backbone with multiple hydroxyl substitutions that contribute to its bioactivity. Its molecular formula is C15H12O6C_{15}H_{12}O_6 with a molecular weight of 288.25 g/mol. The compound's structure is pivotal in its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₂O₆
Molecular Weight288.25 g/mol
CAS Number552-58-9
SolubilitySoluble in ethanol
Log P (octanol-water)1.62

Antioxidant Activity

Eriodictyol exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

  • Case Study : In a study involving human liver cells, Eriodictyol was found to reduce oxidative damage induced by hydrogen peroxide by up to 50%, supporting its role as an effective antioxidant agent .

Anti-inflammatory Effects

Research indicates that Eriodictyol can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Research Findings : A study demonstrated that Eriodictyol reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Anticancer Potential

Eriodictyol has shown promise in cancer therapy through its ability to induce apoptosis in various cancer cell lines.

  • Case Study : In vitro studies on breast cancer cells revealed that Eriodictyol inhibited cell proliferation and induced apoptosis via the mitochondrial pathway, suggesting its potential as a chemopreventive agent .

The biological activities of Eriodictyol are attributed to several mechanisms:

  • Antioxidant Mechanism : Eriodictyol's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : By inhibiting key signaling pathways like NF-kB, Eriodictyol reduces the expression of inflammatory genes.
  • Apoptotic Pathway Activation : Eriodictyol activates caspases and alters mitochondrial membrane potential in cancer cells, leading to programmed cell death.

Q & A

Q. How can molecular dynamics (MD) simulations resolve contradictions in stability data for this flavonoid?

  • Methodological Answer : Perform 50–100 ns MD simulations (e.g., GROMACS/AMBER) to calculate RMSD (root mean square deviation) and RMSF (root mean square fluctuation) values. Compare trajectories under physiological conditions (310 K, 1 atm). For example, shows RMSD < 2.5 Å over 50 ns indicates stability, while RMSF peaks >1.5 Å suggest flexible regions (e.g., hydroxyl groups). Validate with experimental DSC (differential scanning calorimetry) to correlate thermal stability .

Q. What experimental designs are effective for studying its α-glucosidase inhibition mechanism?

  • Methodological Answer :
  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). IC50 values can be derived from dose-response curves (e.g., 10–100 µM range).
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses with α-glucosidase (PDB ID 2ZE0). Key interactions include hydrogen bonds with catalytic residues Asp349/Arg438.
  • Fluorescence quenching : Monitor tryptophan residue changes to confirm binding-induced conformational shifts .

Q. How can structure-activity relationship (SAR) studies be conducted to improve its antioxidant efficacy?

  • Methodological Answer :
  • Modify substituents : Introduce methoxy groups at C-6/C-8 to assess steric effects on radical scavenging (DPPH/ABTS assays).
  • Compare analogs : Use (S)-5,7-dihydroxy-6,8-dimethyl derivatives (CAS 212201-12-2) to evaluate methyl group impacts on redox potential.
  • Computational SAR : DFT calculations (B3LYP/6-311+G(d,p)) to correlate HOMO-LUMO gaps with experimental IC50 values .

Q. What strategies validate its metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at C-5/C-7 hydroxyls).
  • Isotopic labeling : Use <sup>13</sup>C-labeled compound to trace metabolic pathways via MS/MS fragmentation.
  • In vivo validation : Administer to rodent models and analyze plasma/urine with UPLC-QTOF-MS. Key metabolites include methylated or sulfated derivatives .

Q. How to assess its toxicity mechanisms in cell-based assays?

  • Methodological Answer :
  • Cytotoxicity screening : Use MTT/WST-1 assays on HepG2 or HEK293 cells (24–72 h exposure). EC50 values >100 µM suggest low toxicity.
  • Reactive oxygen species (ROS) : Measure DCFH-DA fluorescence in treated cells to quantify oxidative stress.
  • Apoptosis markers : Western blot for caspase-3/9 and PARP cleavage in dose-dependent studies .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported enzyme inhibition IC50 values across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., 4-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
  • Validate purity : Impurities >5% (e.g., diastereomers) can skew results. Use orthogonal methods (HPLC-NMR) for batch verification.
  • Statistical meta-analysis : Apply ANOVA to compare datasets from independent labs, accounting for assay variability .

Q. What methodologies resolve conflicting MD simulation and crystallography data on binding modes?

  • Methodological Answer :
  • Ensemble docking : Run 100+ docking trials with flexible receptor side chains (e.g., Glide induced-fit docking).
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., α-glucosidase) to resolve atomic-level interactions.
  • Free energy calculations : Use MM-PBSA/GBSA to compare binding energies from MD trajectories with experimental Ki values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5,5',7-Tetrahydroxyflavanone
Reactant of Route 2
3',5,5',7-Tetrahydroxyflavanone

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